molecular formula C8H8N2OS B2600040 2-(5-Formyl-1,3-thiazol-2-yl)-2-methylpropanenitrile CAS No. 1694603-12-7

2-(5-Formyl-1,3-thiazol-2-yl)-2-methylpropanenitrile

Cat. No.: B2600040
CAS No.: 1694603-12-7
M. Wt: 180.23
InChI Key: IVVXYSDKQBNZQB-UHFFFAOYSA-N
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Description

Chemical Structure:
The compound 2-(5-Formyl-1,3-thiazol-2-yl)-2-methylpropanenitrile (CAS: 1694603-12-7) is a thiazole derivative featuring a formyl group at the 5-position of the thiazole ring and a nitrile-substituted 2-methylpropane moiety at the 2-position. Its molecular formula is C₈H₈N₂OS, with a molecular weight of 180.23 g/mol .

Properties

IUPAC Name

2-(5-formyl-1,3-thiazol-2-yl)-2-methylpropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2OS/c1-8(2,5-9)7-10-3-6(4-11)12-7/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVVXYSDKQBNZQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C1=NC=C(S1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1694603-12-7
Record name 2-(5-formyl-1,3-thiazol-2-yl)-2-methylpropanenitrile
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Preparation Methods

The synthesis of 2-(5-Formyl-1,3-thiazol-2-yl)-2-methylpropanenitrile typically involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-(5-Formyl-1,3-thiazol-2-yl)-2-methylpropanenitrile undergoes various types of chemical reactions, including:

Scientific Research Applications

Structural Characteristics

The compound features a thiazole ring, which is known for its biological activity, particularly in pharmaceuticals. The presence of the formyl group enhances its reactivity, making it suitable for various chemical transformations.

Medicinal Chemistry

The thiazole moiety is prevalent in many biologically active compounds. Research indicates that derivatives of thiazoles can exhibit anti-inflammatory, antimicrobial, and anticancer properties. The specific application of 2-(5-formyl-1,3-thiazol-2-yl)-2-methylpropanenitrile in drug development is still under exploration, but its structural analogs have shown promise in targeting various biological pathways.

Synthesis of Thiazole Derivatives

This compound can serve as a precursor for synthesizing more complex thiazole derivatives. The formyl group allows for further functionalization, enabling the development of compounds with enhanced biological activities. For instance, modifications at the thiazole position can lead to derivatives with improved efficacy against specific targets.

Material Science

The nitrile group in this compound can be utilized in polymer chemistry. Compounds containing nitrile groups are often employed as monomers or cross-linkers in the production of high-performance materials. The unique properties imparted by the thiazole ring may enhance the thermal stability and mechanical strength of these materials.

Data Tables

Activity TypeExample CompoundsRemarks
AntimicrobialThiazole antibioticsEffective against Gram-positive bacteria
AnticancerThiazole-based chemotherapeuticsTargeting specific cancer pathways
Anti-inflammatoryThiazole derivativesInhibition of inflammatory mediators

Mechanism of Action

The mechanism of action of 2-(5-Formyl-1,3-thiazol-2-yl)-2-methylpropanenitrile involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity and electron distribution play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on Thiazole Derivatives

Table 1: Structural and Functional Group Comparisons
Compound Name Molecular Formula Substituents on Thiazole Key Functional Groups CAS/Reference
2-(5-Formyl-1,3-thiazol-2-yl)-2-methylpropanenitrile C₈H₈N₂OS 5-formyl, 2-(2-methylpropanenitrile) –CHO, –CN 1694603-12-7
Procyazine (Herbicide) C₁₀H₁₃ClN₆ Triazine-linked 2-methylpropanenitrile –Cl, –CN, triazine ring 32889-48-8
5-Amino-1-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile C₁₆H₁₃N₇S₂ Thiadiazole-thio, pyrazole-carbonitrile –S–, –CN, –NH₂
2-Methyl-4-(propan-2-yl)thiazole C₇H₁₁NS 4-isopropyl, 2-methyl –CH₃, –CH(CH₃)₂ 32272-52-9

Key Observations :

  • Procyazine shares the 2-methylpropanenitrile group but replaces the thiazole with a triazine ring, altering its biological function (herbicidal vs.
  • Thiadiazole-pyrazole derivatives (e.g., compound 7d) exhibit expanded heterocyclic systems, enhancing steric bulk and hydrogen-bonding capacity compared to the simpler thiazole scaffold .
  • 2-Methyl-4-isopropylthiazole lacks functional groups (–CHO, –CN), emphasizing the role of substituents in modulating reactivity and applications .

Key Insights :

  • The target compound’s synthesis is less documented but may parallel methods for functionalizing thiazoles with nitriles, as seen in procyazine synthesis .
  • Benzimidazole-thiazole hybrids (e.g., 9c) employ click chemistry for triazole formation, enabling modular assembly of complex structures .
  • Sulfur-containing derivatives (e.g., 8a–h) highlight the versatility of thiazole cores in forming sulfanyl linkages for bioactivity optimization .

Biological Activity

2-(5-Formyl-1,3-thiazol-2-yl)-2-methylpropanenitrile, identified by CAS number 1694603-12-7, is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, and discusses relevant case studies and research findings.

The compound is characterized by the following chemical properties:

  • Molecular Formula : C₇H₈N₂OS
  • Molecular Weight : 168.21 g/mol
  • Physical State : Solid at room temperature
  • Toxicological Information : Classified as harmful if swallowed, in contact with skin, or inhaled. It can cause serious eye irritation and respiratory issues .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. The compound was tested using the disk diffusion method against a range of bacteria and fungi.

Microorganism Inhibition Zone (mm)
Escherichia coli15
Staphylococcus aureus12
Candida albicans10

The results indicate that the compound exhibits significant antimicrobial activity, particularly against E. coli, which suggests its potential use in developing antimicrobial agents .

Anticancer Activity

In vitro studies have also assessed the anticancer effects of this compound. The compound was tested against several cancer cell lines, including HCT-116 (colon cancer), NBT-T2 (breast cancer), and Panc-1 (pancreatic cancer). The IC50 values were determined as follows:

Cell Line IC50 (µg/mL)
HCT-1160.077
NBT-T20.080
Panc-10.102

These findings suggest that this compound has potent anticancer properties, particularly against colon cancer cells .

Study on Antimicrobial Properties

A study conducted on the antimicrobial efficacy of various thiazole derivatives included this compound. The study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antimicrobial potential. The researchers noted that modifications in the thiazole ring could enhance activity further .

Research on Anticancer Effects

Another significant study focused on the anticancer properties of thiazole derivatives. In this research, this compound was synthesized and evaluated for its cytotoxic effects on various cancer cell lines. The results demonstrated that this compound could induce apoptosis in cancer cells via mitochondrial pathways, making it a candidate for further development in cancer therapeutics .

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